molecular formula C10H9ClN8O B10934645 4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10934645
M. Wt: 292.68 g/mol
InChI Key: JXUZZTCTMJEMQB-UHFFFAOYSA-N
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Description

4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.

Preparation Methods

The synthesis of 4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the chlorination of a precursor compound, followed by cyclization and functional group modifications. For instance, the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride yields 4-chloro-2-phenylpyrimidine-5-carboxylic acid, which is then treated with ammonia in ethanol to form the desired amine . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of CDK2, a key enzyme in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the progression of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide include other pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The unique combination of the pyrazole and pyrimidine rings in this compound contributes to its distinct biological activity and potential as a therapeutic agent .

Properties

Molecular Formula

C10H9ClN8O

Molecular Weight

292.68 g/mol

IUPAC Name

4-chloro-N-(4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H9ClN8O/c1-18-7(6(11)3-15-18)10(20)17-19-4-13-9-5(8(19)12)2-14-16-9/h2-4,12H,1H3,(H,14,16)(H,17,20)

InChI Key

JXUZZTCTMJEMQB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN2C=NC3=C(C2=N)C=NN3

Origin of Product

United States

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